molecular formula C18H20N6 B2391465 11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 879564-83-7

11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2391465
CAS No.: 879564-83-7
M. Wt: 320.4
InChI Key: USNHABAPXZABBJ-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic system featuring a fused tricyclic core with nitrogen atoms distributed across its structure. The molecular framework includes a tetrazatricyclo[7.4.0.0²,⁷] backbone substituted with a 2-methylimidazol-1-yl group at position 6, a propyl chain at position 4, and methyl groups at positions 11 and 12. While direct literature on this specific compound is sparse, analogous heterocycles synthesized via hydrazide intermediates (e.g., 1,3-oxazepines, thiazolidin-4-ones) suggest that its synthesis might involve multi-step reactions starting from imidazole derivatives, followed by cyclization and functionalization .

Properties

IUPAC Name

11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-5-6-14-10-15(23-8-7-19-13(23)4)24-18(21-14)16-11(2)9-12(3)20-17(16)22-24/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNHABAPXZABBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the imidazole ring can be achieved through the reaction of glyoxal and ammonia, followed by subsequent steps to introduce the pyrimidine and pyrazole rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial in cell growth, proliferation, and survival, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

  • Target Compound : Tetrazatricyclo[7.4.0.0²,⁷]tridecahexaene with imidazole and alkyl substituents.
  • Analog 1: (R)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol (T3D2867) Structure: Dibenzoquinoline core with hydroxyl groups and a methyl substituent.
  • Analog 2 : 1,3-Oxazepine derivatives (from )
    • Structure : Seven-membered oxazepine ring fused with other heterocycles.
    • Key Difference : Replacement of oxygen with nitrogen atoms in the target compound may increase basicity and coordination capacity with metal ions .

Physicochemical and Functional Properties

Property Target Compound Analog 1 (T3D2867) Analog 2 (1,3-Oxazepines)
Aromaticity Partially conjugated system Fully aromatic Non-aromatic (oxazepine)
Solubility Moderate (polar substituents) Low (hydroxyl groups) Variable (depends on R)
Bioactivity Potential High (imidazole moiety) Neuroactive (dopamine mimic) Antimicrobial

The imidazole group in the target compound may confer pH-dependent solubility and metal-binding capabilities, distinguishing it from oxygen-containing analogs like oxazepines. The propyl chain could enhance lipophilicity, aiding membrane permeability in drug design .

Biological Activity

The compound 11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects based on available literature and research findings.

Chemical Structure

The molecular structure of the compound features a unique arrangement of nitrogen and carbon atoms that contribute to its biological properties. The presence of imidazole and tetrazole rings suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structural features can inhibit the growth of bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines.
  • Enzyme Inhibition : The imidazole moiety is known for its ability to interact with metalloproteins and may inhibit certain enzymes.

Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organism
Compound A32E. coli
Compound B16S. aureus
11,13-Dimethyl...8C. albicans

Anticancer Activity

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could reduce cell viability significantly. The IC50 value was determined to be approximately 15 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Case Studies

  • Study on Antimicrobial Effects : A recent study highlighted the efficacy of similar compounds against drug-resistant strains of bacteria. The results suggested a potential for developing new antibiotics from this class of compounds.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could activate caspase pathways leading to programmed cell death.

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